Bienvenue dans la boutique en ligne BenchChem!

Nicotyrine

Cytochrome P450 inhibition CYP2A13 Nicotine metabolism

Nicotyrine (β-Nicotyrine, CAS 487-19-4) is the only certified USP Nicotine Related Compound B and EP Nicotine Impurity B that simultaneously functions as a mechanism-based inactivator of CYP2A6 and a high-affinity CYP2A13 inhibitor (Ki 0.17 µM). Unlike nicotine or nornicotine, substitution introduces unquantified variability in CYP inhibition assays, ENDS aerosol constituent quantification, and nicotine metabolic modulation studies. Procure ≥98% purity nicotyrine as a validated positive control for recombinant CYP2A6/2A13 enzyme assays, a distinguishing biomarker for vaping versus smoking exposure in toxicological studies, or a pharmacopeial reference standard for HPLC/GC method validation, NRT purity compliance, and synthetic nicotine formulation quality control.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
CAS No. 487-19-4
Cat. No. B1666902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotyrine
CAS487-19-4
Synonyms2-(1-methyl-2-pyrryl)pyridine
alpha-nicotyrine
beta-nicotyrine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C2=CN=CC=C2
InChIInChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3
InChIKeyRYFOJXFXERAMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicotyrine CAS 487-19-4: Technical Profile for Procurement and Scientific Selection


Nicotyrine (β‑Nicotyrine, CAS 487‑19‑4) is a minor tobacco alkaloid derived from the dehydrogenation of nicotine and nornicotine. It is characterized by a pyridine–pyrrole linked structure (C10H10N2, MW 158.20) and exists as a pale yellow to orange oil at room temperature, soluble in acetone, chloroform, and dichloromethane [1][2]. As a USP and EP nicotine impurity (Nicotine Related Compound B), it serves as a critical reference standard in pharmaceutical quality control [3]. Its scientific utility centers on its potent, selective inhibition and mechanism‑based inactivation of cytochrome P450 enzymes CYP2A6 and CYP2A13, which are primary mediators of nicotine metabolism and procarcinogen activation [4][5].

Nicotyrine CAS 487-19-4: Why In‑Class Alkaloids Cannot Be Freely Substituted in Critical Assays


Nicotyrine cannot be reliably substituted by the more abundant tobacco alkaloids nicotine or nornicotine due to fundamental differences in enzyme inhibition kinetics, metabolic stability, and biological activity. While nicotine is the primary addictive constituent and nornicotine is a minor alkaloid with modest nicotinic receptor activity, nicotyrine exhibits a unique profile of potent CYP2A13 inhibition (Ki 0.17 µM) combined with mechanism‑based inactivation of CYP2A6, a property not shared by nicotine or nornicotine [1][2]. Furthermore, nicotyrine lacks the full agonist efficacy at α4β2 nicotinic acetylcholine receptors that defines nicotine (approximately 50% of nicotine efficacy), meaning that experimental outcomes in receptor‑mediated pathways or metabolic studies will differ substantially if an incorrect alkaloid is selected [3]. Substitution therefore introduces unquantified variability in cytochrome P450 inhibition assays, drug metabolism studies, and abuse liability models [4].

Nicotyrine CAS 487-19-4: Direct Comparative Evidence for Differentiated Selection


Nicotyrine is a 65‑Fold More Potent Inhibitor of CYP2A13 Than Menthol

Nicotyrine inhibits CYP2A13 with a Ki of 0.17 µM, representing a 48‑fold higher potency than menthol (Ki = 8.2 µM) and a 7.3‑fold higher potency than menthofuran (Ki = 1.24 µM) in the same assay system [1][2]. CYP2A13 is the primary extrahepatic enzyme responsible for nicotine metabolism in the respiratory tract and is critically implicated in the activation of the tobacco‑specific lung procarcinogen NNK [3].

Cytochrome P450 inhibition CYP2A13 Nicotine metabolism Enzyme kinetics

Nicotyrine Is a Mechanism‑Based Inactivator of CYP2A6, Unlike Menthol and Nicotine

Nicotyrine acts as a mechanism‑based inactivator of CYP2A6 with a KI(inact) of 106 µM and a kinact of 0.61 min⁻¹ [1]. In contrast, menthol does not inactivate CYP2A6, and nicotine, while a mechanism‑based inhibitor, exhibits a substantially weaker inactivation efficiency (KI 50‑100 µM range, kinact not directly comparable due to different assay systems) [2][3]. This inactivation is irreversible under assay conditions and results from covalent modification of the CYP2A6 apoprotein rather than heme destruction [1].

CYP2A6 inactivation Mechanism‑based inhibition Nicotine clearance Drug‑drug interaction

Nicotyrine Exhibits 2‑ to 63‑Fold Higher Emission in E‑Cigarette Aerosol Relative to Combustible Cigarettes

Under real‑world vaping conditions, e‑cigarettes generate 2‑ to 63‑fold more nicotyrine per unit nicotine emission than conventional combustible cigarettes [1][2]. Coil temperatures in the 200–300 °C range favor nicotyrine formation via nicotine dehydrogenation, a thermal pathway that is less prominent during combustion [1]. The absolute nicotine emission ranged from 0.365 µg/puff to 236 µg/puff depending on e‑liquid composition and device power [1].

E‑cigarette aerosol chemistry Nicotyrine emission ENDS exposure Analytical chemistry

Nicotyrine Prolongs Nicotine Discriminative Stimulus Duration by 2‑ to 3‑Fold at High Doses

In a rat drug discrimination paradigm, co‑administration of nicotyrine (5.0 mg/kg) with nicotine (0.2 mg/kg) extended the duration of nicotine‑appropriate responding at a 60‑minute post‑injection delay to 2‑ to 3‑fold above nicotine‑alone levels [1]. Nicotyrine alone did not substitute for nicotine in male rats and only weakly substituted in female rats, indicating that its effect is primarily through pharmacokinetic modulation (CYP2A6/2A13 inhibition) rather than direct nicotinic receptor agonism [1][2].

Drug discrimination Abuse liability Nicotine pharmacology Behavioral pharmacology

Nicotyrine Exhibits Reduced α4β2 nAChR Efficacy (~50% of Nicotine) While Maintaining Comparable Binding Affinity to Nornicotine

At the α4β2 nicotinic acetylcholine receptor subtype, the primary mediator of nicotine addiction, nicotyrine exhibits binding affinity comparable to nornicotine but demonstrates only approximately 50% of the efficacy of nicotine [1]. This reduced intrinsic activity explains why nicotyrine does not fully substitute for nicotine in behavioral models, despite its ability to potently inhibit nicotine‑metabolizing enzymes [1].

Nicotinic acetylcholine receptor α4β2 nAChR Receptor efficacy Binding affinity

Nicotyrine CAS 487-19-4: High‑Value Application Scenarios Based on Verified Differentiation Evidence


CYP2A6 and CYP2A13 Inhibition Reference Standard in Drug Metabolism Assays

Use nicotyrine as a potent, validated positive control inhibitor in recombinant CYP2A6 and CYP2A13 enzyme assays (Ki CYP2A13 = 0.17 µM; CYP2A6 mechanism‑based inactivator with KI(inact) = 106 µM) [1]. Its defined inhibitory constants enable precise normalization across experiments and facilitate cross‑laboratory comparisons that menthol or nicotine cannot provide due to their weaker and mechanistically distinct inhibition profiles.

E‑Cigarette Aerosol and ENDS‑Specific Exposure Biomarker Quantification

Employ nicotyrine as a unique analytical reference standard for quantifying ENDS‑specific aerosol constituents. Given that e‑cigarettes generate 2‑ to 63‑fold more nicotyrine per unit nicotine than combustible cigarettes [2], nicotyrine serves as a distinguishing marker between vaping and smoking exposure in toxicological and epidemiological studies.

In Vivo Pharmacokinetic‑Pharmacodynamic Interaction Studies in Nicotine Dependence Models

Incorporate nicotyrine as a metabolic modulator in rodent models of nicotine addiction to investigate how CYP2A6/2A13 inhibition alters nicotine's behavioral effects. Nicotyrine prolongs nicotine's discriminative stimulus duration 2‑ to 3‑fold at the 60‑minute post‑injection time point [3], enabling researchers to dissect the contribution of slowed nicotine clearance to abuse liability independent of direct receptor agonism.

Pharmaceutical Impurity Profiling of Nicotine‑Containing Drug Products

Utilize nicotyrine (USP Nicotine Related Compound B; EP Nicotine Impurity B) as a certified reference material for the development, validation, and routine execution of HPLC/GC methods quantifying nicotine‑related impurities in nicotine replacement therapies (NRTs) and synthetic nicotine formulations . Its inclusion is mandated by pharmacopeial monographs for compliance with purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.